Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride
CAS No.:
Cat. No.: VC17975438
Molecular Formula: C56H52ClMnN4
Molecular Weight: 871.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C56H52ClMnN4 |
|---|---|
| Molecular Weight | 871.4 g/mol |
| IUPAC Name | manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride |
| Standard InChI | InChI=1S/C56H52N4.ClH.Mn/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;/h13-28H,1-12H3;1H;/q-2;;+3/p-1 |
| Standard InChI Key | DJRQGDJTRUAUPG-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Cl-].[Mn+3] |
Introduction
Molecular Structure and Composition
The molecular architecture of manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride centers on a porphyrin macrocycle, a planar arrangement of four pyrrole subunits connected by methine bridges. The manganese(III) ion occupies the central cavity, coordinated by four pyrrolic nitrogen atoms in a square-planar geometry . Peripheral 2,4,6-trimethylphenyl substituents enhance solubility in nonpolar solvents and sterically protect the metal center from undesired interactions.
The compound’s IUPAC name, manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride, reflects its anionic porphyrin ligand, cationic manganese center, and chloride counterion. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₅₆H₅₂ClMnN₄ |
| Molecular Weight | 871.4 g/mol |
| CAS Registry Number | 166593508 |
| SMILES Notation | [Cl-].[Mn+3].C... (truncated for brevity) |
| InChI Key | DJRQGDJTRUAUPG-UHFFFAOYSA-M |
The stereoelectronic effects of the trimethylphenyl groups significantly influence the compound’s redox potentials and ligand-binding kinetics. X-ray crystallography of analogous porphyrins confirms distorted octahedral geometry when axial ligands (e.g., chloride) coordinate to the manganese center .
Synthesis and Manufacturing
Synthesis of this manganese porphyrin involves two primary steps: (1) preparation of the free-base porphyrin ligand and (2) metalation with manganese(III) chloride. The porphyrin ligand is typically synthesized via Adler-Longo condensation, where pyrrole reacts with 2,4,6-trimethylbenzaldehyde under refluxing propionic acid. Metalation proceeds by treating the free-base porphyrin with manganese(II) acetate in dimethylformamide, followed by oxidation to the manganese(III) state using chlorinating agents like dichlorodicyanoquinone (DDQ) .
Critical parameters affecting yield and purity include:
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Temperature: Metalation requires temperatures ≥80°C to overcome kinetic barriers.
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Solvent: Polar aprotic solvents (e.g., DMF) facilitate ligand displacement.
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Oxidant Concentration: Excess DDQ ensures complete oxidation to Mn(III).
Industrial-scale production remains limited due to the compound’s specialized applications, but milligram-to-gram quantities are available through suppliers like VulcanChem for research purposes.
Physicochemical Properties
The compound’s physicochemical profile is dominated by its conjugated π-system and manganese(III) center. Key characteristics include:
Spectral Properties
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UV-Vis Spectroscopy: Displays a Soret band at 418 nm and Q-bands at 515, 550, and 590 nm, typical of metalloporphyrins .
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EPR Spectroscopy: Silent at room temperature due to the high-spin d⁴ configuration of Mn(III).
Redox Behavior
Cyclic voltammetry in dichloromethane reveals two reversible one-electron processes:
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Mn(III)/Mn(IV) oxidation at +0.72 V vs. Fc/Fc⁺
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Mn(III)/Mn(II) reduction at -0.31 V vs. Fc/Fc⁺
These redox transitions underpin its catalytic activity in electron-transfer reactions.
Biological and Catalytic Applications
Catalysis
The compound serves as a robust catalyst in oxidation reactions, leveraging the manganese center’s ability to cycle between oxidation states. Notable applications include:
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Alkane Hydroxylation: Converts inert alkanes to alcohols via radical rebound mechanisms.
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Olefin Epoxidation: Selective epoxidation of styrenes with hydrogen peroxide as the oxidant.
A comparative analysis of catalytic efficiency is provided below:
| Reaction | Substrate | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|
| Cyclohexane Oxidation | Cyclohexane | 220 | |
| Styrene Epoxidation | Styrene | 1,450 |
Biomedical Applications
As a superoxide dismutase (SOD) mimetic, the compound scavenges superoxide radicals (O₂- ⁻) via the following cycle:
This activity mitigates oxidative stress in cellular models, showing promise in neurodegenerative disease and oncology research.
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